molecular formula C20H18N4O3S2 B2686007 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 392300-77-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2686007
CAS No.: 392300-77-5
M. Wt: 426.51
InChI Key: FQGYOOOAMCQOFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indolin-1-yl group, thiadiazol-2-yl group, and methoxybenzamide group could all contribute to the overall structure and properties of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the indolin-1-yl group could participate in reactions with electrophiles, and the thiadiazol-2-yl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the indolin-1-yl group, thiadiazol-2-yl group, and methoxybenzamide group could affect properties such as solubility, stability, and reactivity.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Antiproliferative-Antimicrobial Properties : Compounds derived from 1,3,4-thiadiazole, a core structure similar to the one , have been explored for their biological activities. Notably, some compounds exhibited significant DNA protective abilities against oxidative damage and strong antimicrobial activity against certain bacteria like S. epidermidis. One compound, in particular, showed cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential for chemotherapy enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).

  • Synthesis and Evaluation of Tetrahydropyrimidine–Isatin Hybrids : Further research into similar compounds, specifically tetrahydropyrimidine–isatin hybrids with 1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives, has demonstrated promising antibacterial, antifungal, and anti-tubercular activities. This underscores the versatility of thiadiazole derivatives in developing new antimicrobial agents (Akhaja & Raval, 2012).

Optoelectronic Material Development

  • Thiadiazole Fused Indolo[2,3-a]carbazoles : The development of new indolo[2,3-a][1,2,5]thiadiazolo[3,4-c]carbazoles, which include functional groups beneficial for optoelectronic materials, demonstrates the potential use of thiadiazole derivatives in electronic and photonic applications. These compounds exhibit promising optical and electrochemical properties, making them suitable as building blocks for optoelectronic devices (Biniek et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting functional groups present in the compound, it could have potential applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-27-15-7-4-6-14(11-15)18(26)21-19-22-23-20(29-19)28-12-17(25)24-10-9-13-5-2-3-8-16(13)24/h2-8,11H,9-10,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGYOOOAMCQOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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